molecular formula C14H21N5O2S B11983058 3,7-Dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione

3,7-Dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11983058
M. Wt: 323.42 g/mol
InChI Key: TUTBTBLQEYITLX-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a piperidine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the purine core with an appropriate thiol compound under mild conditions.

    Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of the thiol group with a piperidine derivative, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine core or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3,7-Dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkage and piperidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

Uniqueness

3,7-Dimethyl-8-((2-(1-piperidinyl)ethyl)thio)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, including the thioether linkage and piperidine ring, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C14H21N5O2S

Molecular Weight

323.42 g/mol

IUPAC Name

3,7-dimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C14H21N5O2S/c1-17-10-11(18(2)13(21)16-12(10)20)15-14(17)22-9-8-19-6-4-3-5-7-19/h3-9H2,1-2H3,(H,16,20,21)

InChI Key

TUTBTBLQEYITLX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCCN3CCCCC3)N(C(=O)NC2=O)C

Origin of Product

United States

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